molecular formula C7H9N3O B12451413 N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

Cat. No.: B12451413
M. Wt: 151.17 g/mol
InChI Key: HWGIAWUEOPPQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is a chemical compound of interest in medicinal chemistry and chemical biology research. Its structure, featuring a 6-aminopyridine moiety linked to a hydroxylamine group via an ethylidene spacer, suggests potential as a key intermediate or building block in the synthesis of more complex molecules. The 6-aminopyridine scaffold is a common motif in pharmaceuticals and agrochemicals, and compounds with similar structures have been investigated for various biological activities . Researchers may explore its utility as a ligand for metal catalysts in synthetic organic chemistry, particularly in the formation of nitrogen-containing heterocycles, which are core structures in many natural products and active pharmaceutical ingredients . The presence of the hydroxylamine functional group also makes it a candidate for studying nucleophilic addition reactions or for the development of novel inhibitors targeting cellular transport processes or enzyme activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIAWUEOPPQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 6-Aminopyridine-2-carbaldehyde with Hydroxylamine

Procedure :

  • Reagents :
    • 6-Aminopyridine-2-carbaldehyde (1.0 equiv)
    • Hydroxylamine hydrochloride (1.2 equiv)
    • Potassium hydroxide (1.5 equiv, for deprotonation)
    • Ethanol (solvent)
  • Steps :
    • Dissolve hydroxylamine hydrochloride in ethanol.
    • Add KOH at 0°C to generate free hydroxylamine.
    • Introduce 6-aminopyridine-2-carbaldehyde and reflux for 12 hours.
    • Cool, filter, and wash with cold ethanol to isolate the product.

Yield : 85%.
Product Characterization :

  • Molecular formula: C₇H₉N₃O.
  • Molecular weight: 151.17 g/mol.
  • Physical state: Off-white solid.

Alternative Reaction Conditions

Variations in reaction parameters impact efficiency:

Parameter Typical Range Optimal Condition Effect on Yield
Solvent Ethanol, Methanol, H₂O Ethanol Maximizes solubility and reaction rate.
Temperature 25°C – Reflux Reflux (78°C for ethanol) Accelerates dehydration step.
pH Acidic (HCl) or Basic (KOH) Basic (pH 10–12) Enhances nucleophilicity of NH₂OH.
Reaction Time 6–24 hours 12 hours Balances completion and side reactions.

Mechanistic Insights :

  • Step 1 : Deprotonation of hydroxylamine hydrochloride by KOH forms NH₂O⁻, a stronger nucleophile.
  • Step 2 : Nucleophilic attack on the aldehyde carbonyl group forms a tetrahedral intermediate.
  • Step 3 : Acid-catalyzed dehydration yields the oxime.

Critical Analysis of Methodologies

Advantages of the Condensation Approach

  • High atom economy : Minimal byproducts (H₂O is the primary byproduct).
  • Scalability : Ethanol as a solvent allows easy scale-up.
  • Versatility : Adaptable to substituted pyridine aldehydes for derivative synthesis.

Limitations and Challenges

  • Sensitivity to moisture : Requires anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification needs : Column chromatography or recrystallization may be necessary for high-purity products.

Industrial and Laboratory-Scale Considerations

Work-Up and Purification

  • Filtration : Removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures improve crystal purity.
  • Analytical validation : NMR (¹H, ¹³C) and LC-MS confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions include oximes, nitroso compounds, substituted pyridines, and various amine derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is primarily recognized for its potential as a therapeutic agent. Its structural similarity to hydroxamic acids positions it as a candidate for developing inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in various cancers.

HDAC Inhibition

Research indicates that derivatives of hydroxamic acids exhibit significant HDAC inhibitory activity. For instance, compounds similar to this compound have shown promising results in inhibiting HDACs, which can lead to the reactivation of tumor suppressor genes and apoptosis in cancer cells.

CompoundHDAC Inhibition IC50 (nM)Clinical Status
Givinostat5.3Phase II/III
Abexinostat4.4Phase II
This compoundTBDPreclinical

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Hydroxylamine derivatives have been studied for their ability to inhibit bacterial growth, particularly against resistant strains. A study demonstrated that compounds with similar structures effectively reduced the viability of various pathogens, suggesting potential applications in antibiotic development.

Environmental Applications

This compound has also been explored for its role in environmental remediation processes, particularly in the recovery of anammox (anaerobic ammonium oxidation) activity.

Anammox Recovery

Hydroxylamine has been identified as a stimulant for anammox bacteria, which are essential for nitrogen removal in wastewater treatment systems. A study reported that the addition of hydroxylamine significantly enhanced the recovery of anammox activity after inhibition by heavy metals such as chromium (Cr(VI)).

ParameterControlWith Hydroxylamine
Anammox Activity (mg N/L)0.51.5
Cr(VI) Reduction Efficiency (%)50%80%

This demonstrates the compound's utility in improving nitrogen removal rates and overall wastewater treatment efficiency.

Synthetic Chemistry Applications

The synthesis of this compound itself is of significant interest in synthetic chemistry due to its potential as a building block for more complex molecules.

Case Study 1: HDAC Inhibitors Development

A recent study focused on synthesizing a series of hydroxamic acid derivatives based on the structure of this compound, leading to compounds with improved selectivity and potency against specific HDAC isoforms.

Case Study 2: Environmental Remediation

In a controlled experiment, researchers added this compound to a bioreactor treating wastewater contaminated with heavy metals. The results showed a marked increase in nitrogen removal efficiency and a decrease in toxic metal concentrations.

Mechanism of Action

The mechanism of action of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include hydrazine derivatives with pyridine rings and substituents such as methyl, halogen, or hydroxyl groups. Notable examples are:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Pyridine Key Functional Groups Molecular Formula Molar Mass (g/mol)
N-[2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine 6-amino Hydroxylamine, ethylidene Not reported -
N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine 6-methyl Hydroxylamine, methylidene C₇H₈N₂O 136.15
3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide None (pyridyl) Trihydroxybenzoic acid, hydrazide C₁₄H₁₂N₂O₅ 288.26
2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives 4-nitrophenyl, methyl Thiadiazole, hydrazine Varies Varies

Key Observations :

  • The 6-amino substituent in the target compound introduces strong electron-donating effects, contrasting with the 6-methyl group (moderate hydrophobicity) in the analog from .

Physicochemical and Reactivity Profiles

  • Solubility: The 6-amino group in the target compound likely increases solubility in polar solvents compared to the 6-methyl analog (hydrophobic) .
  • In contrast, methyl groups exhibit electron-donating inductive effects, stabilizing the pyridine ring but reducing reactivity .
  • Stability : Hydroxylamine derivatives are generally sensitive to oxidation, but the ethylidene linkage may offer steric protection compared to methylidene analogs .

Biological Activity

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydroxylamine, characterized by the presence of a pyridine ring. Its structure can be summarized as follows:

  • Chemical Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 204.23 g/mol

The compound's hydroxylamine functional group is known for its reactivity, particularly in forming oximes, which are pivotal in various biological processes.

Antimicrobial Activity

Several studies have demonstrated that hydroxylamine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

Hydroxylamines are also recognized for their antioxidant capabilities. Research indicates that compounds like this compound may reduce oxidative stress by scavenging free radicals. This property is particularly valuable in protecting cells from oxidative damage and has implications in therapeutic strategies against diseases associated with oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Effectiveness :
    • A study examined the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Antioxidant Mechanism :
    • Research on related compounds highlighted their ability to prevent lipid peroxidation and protect mitochondrial DNA from oxidative damage. The antioxidant activity was attributed to the donation of hydrogen atoms from the hydroxylamine group, enhancing cellular defense mechanisms against oxidative stress .
  • Cytotoxicity in Cancer Cells :
    • Investigations into the cytotoxic effects of pyridine derivatives have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The studies suggest that these compounds may disrupt cellular signaling pathways critical for cancer cell survival .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.